4-amino-6-(2-thienyl)pyridazin-3(2{H})-one

Übersicht

Beschreibung

4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one, also known as 5-amino-3-thiophen-2-yl-1H-pyridazin-6-one, is a heterocyclic compound that contains two adjacent nitrogen atoms Similar pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It is known that various pyridazine-based scaffolds have been utilized in medicinal chemistry for their physiological effects .

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

It is known that pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities .

Biologische Aktivität

4-amino-6-(2-thienyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

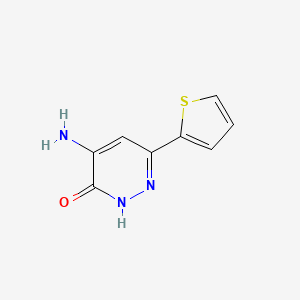

The compound features a pyridazinone core with an amino group and a thienyl substituent, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyridazin-3(2H)-ones can act as formyl peptide receptor (FPR) agonists. These receptors play a crucial role in modulating the inflammatory response. A study synthesized a library of pyridazinone compounds, including 4-amino-6-(2-thienyl)pyridazin-3(2H)-one, which demonstrated significant ability to induce intracellular calcium flux in human HL-60 cells transfected with FPRs. The most potent compounds exhibited low micromolar EC50 values, indicating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

The antimicrobial properties of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one were evaluated against various bacterial strains using the disk diffusion method. The results revealed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

3. Anticancer Activity

Pyridazinone derivatives have also been investigated for their anticancer properties. A study indicated that modifications at the 4 and 6 positions of the pyridazinone scaffold could lead to compounds with selective cytotoxicity against cancer cell lines. The presence of the thienyl group was found to enhance the anticancer activity by promoting apoptosis in cancer cells through the modulation of signaling pathways .

Table 2: Cytotoxicity of Pyridazinone Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-amino-6-(2-thienyl)pyridazin-3(2H)-one | 8.5 | HeLa (cervical carcinoma) |

| Other derivatives | Varies | Various cancer lines |

Case Study 1: FPR Agonist Activity

In a comprehensive study, a series of pyridazinone compounds were synthesized and tested for FPR agonist activity. The results showed that modifications at specific positions significantly increased their efficacy in activating neutrophils, leading to enhanced chemotaxis and intracellular signaling .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various pyridazine derivatives, including the target compound. The study highlighted that structural variations influenced the spectrum of antimicrobial activity, with some derivatives showing promising results against resistant bacterial strains .

Wissenschaftliche Forschungsanwendungen

1.1. Thyroid Hormone Modulation

One of the significant applications of pyridazinone derivatives, including 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one, is in the modulation of thyroid hormones. These compounds have been shown to be effective in treating metabolic disorders such as obesity, hyperlipidemia, and diabetes. The patent literature indicates that these derivatives can act as thyroid receptor ligands, which may lead to the development of new therapies for metabolic diseases and conditions like nonalcoholic steatohepatitis (NASH) and cardiovascular diseases .

1.2. Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified this compound as a promising scaffold for developing inhibitors targeting FABP4, a protein implicated in lipid metabolism and related to obesity and diabetes. Computational molecular design approaches have been employed to optimize this compound, suggesting its potential as a drug candidate for metabolic syndrome treatment .

2.2. Synthesis of Novel Compounds

The synthesis of this compound allows for the exploration of its derivatives, which may possess enhanced biological properties. The compound serves as a building block for creating various heterocycles with potential pharmacological activities, further expanding its application scope in drug discovery .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Thorpe–Ziegler Cyclization

Treatment of 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide derivatives with triethyl orthoformate leads to intramolecular cyclization, forming pyridothienopyrimidine derivatives. For example:

-

Reagent : Triethyl orthoformate

-

Product : Pyridothienopyrimidine (e.g., compound 8a–d )

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazone derivative | Triethyl orthoformate, Δ | Pyridothienopyrimidine | 75–85 |

Reactions with Aldehydes

The amino group at position 4 undergoes condensation with aromatic or heterocyclic aldehydes to form hydrazones, which further cyclize under thermal conditions:

-

Example : Condensation with benzaldehyde yields N1-arylmethylene derivatives.

| Aldehyde | Product | Key Functional Groups | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N1-Benzylidene derivative | Hydrazone, Cyclized pyrimidine | 68–72 |

Unexpected Oxazinone Formation

Heating the pyridazinone core with acetic anhydride led to an unexpected fused oxazinone product:

-

Reagent : Acetic anhydride

-

Product : 2-Methyl-7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]oxazin-4-one (23 )

| Starting Material | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridazinone derivative | Acetic anhydride, reflux | Fused oxazinone | 65 |

Acetylation and Acylation

The amino group reacts with acylating agents to form stable acetamide derivatives:

| Acylating Agent | Product | Application Notes | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | N-Acetylpyridazinone | Improved solubility | 82–89 |

Pyrazolo-Pyridazine Formation

Reaction with aryl hydrazines in acetic acid yields pyrazolo[3,4-d]pyridazin-7(6H)-ones:

| Hydrazine | Product | Biological Activity | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Pyrazolo[3,4-d]pyridazinone | FPR agonist activity | 70–75 |

Biological Activity Correlations

Derivatives of 4-amino-6-(2-thienyl)pyridazin-3(2H)-one show promise in pharmacological applications:

-

FPR Agonists : Pyridazinone derivatives activate formyl peptide receptors (FPR1/FPR2), inducing Ca²⁺ flux (EC₅₀: 1–10 μM) .

-

Anticancer Activity : Thienopyridine analogs exhibit cytotoxicity against colon cancer (CaCO-2) cells .

Structural Insights

-

Spectral Data : IR spectra confirm carbonyl (1666 cm⁻¹) and NH₂ (3320 cm⁻¹) groups .

-

X-ray Crystallography : Pyridothienopyrimidines adopt planar conformations, enhancing π-stacking interactions .

This compound’s reactivity and modular synthesis make it a valuable scaffold for drug discovery. Future work should explore enantioselective modifications and in vivo efficacy studies.

Eigenschaften

IUPAC Name |

5-amino-3-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGKZKXSWZTOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.